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Compound of Interest

Compound Name: Allyl 2-furoate

Cat. No.: B1265727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of Allyl 2-furoate
(FEMA Number 2030) in the flavor industry. It includes detailed information on its sensory

profile, physicochemical properties, and recommended usage levels. Furthermore, a

generalized experimental protocol for its synthesis is provided, alongside diagrams illustrating

its chemical structure and a typical synthesis workflow.

Flavor Profile and Applications
Allyl 2-furoate is a flavoring substance valued for its complex and desirable sensory

characteristics. It imparts a unique combination of sweet, fruity, and cooked notes, making it a

versatile ingredient in a variety of food and beverage products.[1]

Sensory Descriptors:

Primary: Caramellic, Fruity, Jam-like[1][2][3]

Secondary: Pineapple, Strawberry, Cooked-preserve-like, Canned syrupy fruit[1]

Natural Occurrence: Traces of Allyl 2-furoate have been reported in grilled and roasted beef,

as well as in shoyu (fermented soya hydrolysate), suggesting its contribution to the flavor

profiles of cooked and fermented foods.[1]
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Applications: Due to its distinct flavor profile, Allyl 2-furoate is utilized in the formulation of

flavors for a range of products, including:

Baked goods

Non-alcoholic beverages

Frozen dairy products and fruit ices

Gelatins and puddings

Hard and soft candies

Fragrance Applications
While many furan derivatives are utilized in the fragrance industry for their diverse scent

profiles, multiple sources explicitly state that Allyl 2-furoate is "not for fragrance use".[2] This

suggests that its aroma profile, while pleasant in flavor applications, may not be suitable or

desirable for perfumery. Researchers interested in furan-based fragrances should explore other

derivatives known for their application in this field.[4][5][6]

Quantitative Data
The following tables summarize the available quantitative data for Allyl 2-furoate.

Table 1: Physicochemical Properties of Allyl 2-furoate
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Property Value Reference

FEMA Number 2030 [7][8]

JECFA Number 21 [7][9]

CAS Number 4208-49-5 [7][8]

Molecular Formula C₈H₈O₃ [8]

Molecular Weight 152.15 g/mol [8]

Appearance Colorless to yellow clear liquid [1]

Specific Gravity 1.181 @ 23°C [2]

Refractive Index 1.4945 @ 20°C [2]

Boiling Point 206-209°C @ 760 mmHg [3]

Flash Point 205°F (96.11°C) [2][3]

Vapor Pressure
0.225 mmHg @ 25°C

(estimated)
[3]

Table 2: FEMA GRAS Usage Levels for Allyl 2-furoate (FEMA No. 2030)[2]

Food Category Average Usual PPM Average Maximum PPM

Baked Goods 0.75 2.00

Beverages (non-alcoholic) - 0.53

Frozen Dairy 0.05 2.00

Fruit Ices 0.05 2.00

Gelatins / Puddings - 1.00

Hard Candy - 1.60

Note: For other food categories, updated use levels may be available from the Flavor and

Extract Manufacturers Association (FEMA) upon request.[7]
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Experimental Protocols
Synthesis of Allyl 2-furoate via Acid-Catalyzed
Esterification
This protocol describes a general method for the synthesis of Allyl 2-furoate through the

esterification of 2-furoic acid with allyl alcohol, using a solid acid catalyst. This method is based

on established procedures for the synthesis of 2-furoate esters and offers advantages such as

catalyst reusability and a more environmentally benign process.[10][11]

Materials:

2-Furoic acid (1 mmol)

Allyl alcohol (2 mmol)

Solid acid catalyst (e.g., tungstophosphoric acid supported on mesoporous zirconia, 50 mg)

[10]

Acetone

Anhydrous sodium sulfate

Hexane

Ethyl acetate

Equipment:

20 mL glass reaction tube

Heating block with magnetic stirring capability

Magnetic stir bar

Filtration apparatus

Rotary evaporator
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Column chromatography setup

Procedure:

Reaction Setup: In a 20 mL glass reaction tube, combine 2-furoic acid (1 mmol), allyl alcohol

(2 mmol), and the dried solid acid catalyst (50 mg).

Reaction: Place the reaction tube in a heating block on a magnetic stirrer. Heat the mixture

to 125°C and stir for 10-24 hours. The progress of the reaction can be monitored by

techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Work-up:

After the reaction is complete, allow the mixture to cool to room temperature.

Extract the reaction mixture with 3 mL of acetone.

Filter the mixture to separate and recover the solid acid catalyst. The catalyst can be

washed with acetone, dried, and potentially reused.

Dry the organic filtrate over anhydrous sodium sulfate.

Remove the solvent (acetone) under reduced pressure using a rotary evaporator.

Purification:

Purify the crude product by column chromatography on silica gel.

Elute the column with a mixture of hexane and ethyl acetate (e.g., a 9:1 ratio) to isolate the

pure Allyl 2-furoate.

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and

Mass Spectrometry) to confirm its identity and purity.

Visualizations
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Caption: Chemical Structure of Allyl 2-furoate.
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Caption: Generalized workflow for the synthesis of Allyl 2-furoate.
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Sensory Perception Signaling Pathways
Currently, there is a lack of specific research detailing the precise signaling pathways involved

in the sensory perception of Allyl 2-furoate. The perception of flavor is a complex process

involving the interaction of volatile and non-volatile compounds with olfactory and gustatory

receptors. Furan derivatives are known to contribute to sweet, fruity, and nutty aromas,

suggesting their interaction with a range of olfactory receptors. However, further research is

required to elucidate the specific receptors and downstream signaling cascades activated by

Allyl 2-furoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1265727#applications-of-allyl-2-furoate-in-flavor-and-
fragrance-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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